Cas no 2137548-67-3 (2-Pentynoic acid, 4-amino-5-methoxy-)

2-Pentynoic acid, 4-amino-5-methoxy-, is a specialized organic compound featuring a terminal alkyne and amino-methoxy functional groups. Its unique structure makes it valuable as a building block in synthetic chemistry, particularly for the preparation of heterocycles and bioactive molecules. The presence of both amino and methoxy substituents enhances its reactivity in nucleophilic and electrophilic transformations, while the alkyne moiety allows for click chemistry applications, such as Huisgen cycloadditions. This compound is particularly useful in pharmaceutical and agrochemical research, where its functional groups enable precise modifications for drug discovery and material science. High purity and consistent quality ensure reliable performance in complex synthetic pathways.
2-Pentynoic acid, 4-amino-5-methoxy- structure
2137548-67-3 structure
Product Name:2-Pentynoic acid, 4-amino-5-methoxy-
CAS No:2137548-67-3
MF:C6H9NO3
MW:143.140561819077
CID:5297643
Update Time:2025-10-05

2-Pentynoic acid, 4-amino-5-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentynoic acid, 4-amino-5-methoxy-
    • Inchi: 1S/C6H9NO3/c1-10-4-5(7)2-3-6(8)9/h5H,4,7H2,1H3,(H,8,9)
    • InChI Key: NQLNYPSBQUVRGZ-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C#CC(N)COC

2-Pentynoic acid, 4-amino-5-methoxy- Pricemore >>

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2137548-67-3 95.0%
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Additional information on 2-Pentynoic acid, 4-amino-5-methoxy-

Comprehensive Overview of 2-Pentynoic acid, 4-amino-5-methoxy- (CAS No. 2137548-67-3): Properties, Applications, and Research Insights

2-Pentynoic acid, 4-amino-5-methoxy- (CAS No. 2137548-67-3) is a specialized organic compound garnering significant attention in pharmaceutical and biochemical research due to its unique structural features. This molecule combines a pentynoic acid backbone with functional groups like amino and methoxy, making it a versatile intermediate for synthetic applications. Researchers are particularly interested in its potential role in drug discovery, peptide modification, and bioconjugation, aligning with the growing demand for precision therapeutics.

The compound’s alkyne moiety enables click chemistry reactions, a hot topic in modern chemical biology. This property allows for efficient coupling with azide-containing molecules, a technique widely adopted in proteomics and diagnostic probe development. As the scientific community explores targeted drug delivery systems, derivatives of 4-amino-5-methoxy-2-pentynoic acid are being investigated for their ability to enhance bioavailability and receptor specificity.

Recent studies highlight the compound’s relevance in cancer research, where its structural analogs are tested as kinase inhibitors. The methoxy group in particular is scrutinized for its impact on metabolic stability, a critical factor in ADME (Absorption, Distribution, Metabolism, Excretion) profiling. These investigations resonate with trending searches on "small molecule therapeutics" and "next-generation drug scaffolds".

From an industrial perspective, CAS 2137548-67-3 is valued for its role in high-throughput screening libraries. Its compatibility with automated synthesis platforms makes it a candidate for combinatorial chemistry, addressing the demand for rapid lead compound optimization. Furthermore, its chirality opens avenues for enantioselective catalysis, a field gaining traction in green chemistry initiatives.

Environmental and safety profiles of 2-Pentynoic acid, 4-amino-5-methoxy- are under continuous evaluation. While not classified as hazardous, its handling requires standard laboratory precautions. This aligns with frequent queries about "safe handling of alkynes" and "bench-stable amino acids" in academic forums.

In summary, 2137548-67-3 exemplifies the intersection of structural ingenuity and practical utility in modern chemistry. Its applications span from biopharmaceuticals to material science, reflecting broader trends like personalized medicine and sustainable synthesis. As research progresses, this compound is poised to remain a focal point in innovative therapeutic design.

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